molecular formula C9H15Cl2N3 B2824914 4-Dimethylamino-benzamidine dihydrochloride CAS No. 1203101-29-4

4-Dimethylamino-benzamidine dihydrochloride

Cat. No. B2824914
CAS RN: 1203101-29-4
M. Wt: 236.14
InChI Key: QVWJLPLJSLCQMX-UHFFFAOYSA-N
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Description

4-Dimethylamino-benzamidine dihydrochloride is a chemical compound with the CAS Number: 1203101-29-4 . It has a molecular weight of 236.14 and its IUPAC name is 4-(dimethylamino)benzenecarboximidamide dihydrochloride . The compound is a light brown solid .


Molecular Structure Analysis

The linear formula of 4-Dimethylamino-benzamidine dihydrochloride is C9H15Cl2N3 . The InChI code is 1S/C9H13N3.2ClH/c1-12(2)8-5-3-7(4-6-8)9(10)11;;/h3-6H,1-2H3,(H3,10,11);2*1H . For more detailed structural analysis, you may refer to resources like the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

4-Dimethylamino-benzamidine dihydrochloride is a light brown solid . More detailed physical and chemical properties might be available in specialized databases or literature .

Scientific Research Applications

Antimicrobial Activity

4-Dimethylamino-benzamidine dihydrochloride derivatives have been explored for their antimicrobial properties. For example, a study synthesized a series of compounds from a material related to 4-Dimethylamino-benzamidine dihydrochloride and evaluated their antibacterial and antifungal activities. These compounds showed promising antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria and fungi, with some compounds exhibiting higher activity than reference drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).

Photometric Reagent for Selenium

In analytical chemistry, derivatives of 4-Dimethylamino-benzamidine dihydrochloride have been investigated as photometric reagents for selenium. Specifically, 4-Dimethylamino-1,2-phenylenediamine, a related compound, reacts with selenium (IV) to form a red-colored compound with absorption in the visible region, showcasing its potential as a selective and sensitive reagent for selenium detection (Demeyere & Hoste, 1962).

Fluorescence Polarity Probes

Compounds such as 4-(N, N‐dimethylamino)benzonitrile, closely related to 4-Dimethylamino-benzamidine dihydrochloride, have been studied for their dual fluorescence in aqueous solutions. These compounds, in the presence of cyclodextrins, show enhanced emission of twisted internal charge transfer state fluorescence, indicating their potential use as polarity probes in biochemical and chemical research (Cox, Hauptman, & Turro, 1984).

Synthesis of Novel Compounds

Derivatives of 4-Dimethylamino-benzamidine dihydrochloride are used in the synthesis of a variety of novel compounds with potential biological applications. For instance, a study reported the synthesis of various substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, indicating their importance in drug chemistry and potential applications in medicinal chemistry (Saeed et al., 2015).

Asymmetric Bis(formamidinate) Group 4 Complexes

In the field of organometallic chemistry, asymmetric formamidine ligands related to 4-Dimethylamino-benzamidine dihydrochloride have been synthesized and used to create group 4 bis(formamidinate) complexes. These complexes have been tested in the polymerization of ethylene and propylene, showing the influence of the formamidine nitrogen substituents on the activity of the catalyst and the properties of the obtained polymers, which is crucial for materials science and polymer chemistry (Kulkarni et al., 2014).

Safety and Hazards

The safety data sheet for 4-DIMETHYLAMINO-BENZAMIDINE suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-(dimethylamino)benzenecarboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-12(2)8-5-3-7(4-6-8)9(10)11;;/h3-6H,1-2H3,(H3,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWJLPLJSLCQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylamino-benzamidine dihydrochloride

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